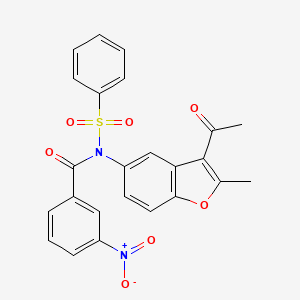

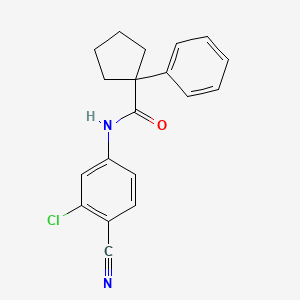

![molecular formula C31H19NO3 B2446182 6-Benzoyl-2-(1,2-dihydroacenaphthylen-5-yl)benzo[de]isoquinoline-1,3-dione CAS No. 301337-39-3](/img/structure/B2446182.png)

6-Benzoyl-2-(1,2-dihydroacenaphthylen-5-yl)benzo[de]isoquinoline-1,3-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“6-Benzoyl-2-(1,2-dihydroacenaphthylen-5-yl)benzo[de]isoquinoline-1,3-dione” is a novel benzo[de]isoquinoline-1,3-dione (BQD) condensed asymmetric azaacene . It is part of a series of molecules that have been designed and synthesized for their potential applications in organic electronic devices .

Synthesis Analysis

The synthesis of these molecules involves the use of different end groups of 1,2,5-thiadiazole, acenaphthylene, and phenanthrene . The triisopropylsilylethynyl groups were grafted to increase the solubility and crystallinity of the three molecules .Molecular Structure Analysis

Single-crystal X-ray diffraction revealed that these molecules have strong stacking with distances of 3.31-3.41 Å and different stacking arrangements .Chemical Reactions Analysis

These molecules have high electron affinity values of approximately 3.87, 3.69, and 3.74 eV for BQD-TZ, BQD-AP, and BQD-PA, respectively, as confirmed by cyclic voltammetry measurements .Physical And Chemical Properties Analysis

These molecules have high electron affinity values and strong stacking, which are beneficial for their use in electronic devices . The triisopropylsilylethynyl groups increase the solubility and crystallinity of the molecules .Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Synthetic Methods and Derivatives : Research has focused on the synthesis of naphthalimide derivatives, including methods for introducing various functional groups to enhance their chemical properties and potential applications. For example, studies have demonstrated the synthesis of novel naphthalimide derivatives via Pictet–Spengler reactions, offering a pathway to diverse molecular architectures with potential applications in pharmaceuticals and material science (Tsai et al., 2018).

Biological Applications

- Anticancer Activity : Naphthalimide analogues have been evaluated for their in vitro antitumor activities. For instance, a series of 2-allyl-6-substituted-benzo[de]isoquinoline-1,3-diones showed significant antitumor activity against human tumor cell lines, with investigations into their DNA binding properties suggesting mechanisms of action that could inform the use of similar compounds in cancer therapy (Verma et al., 2015).

Material Science Applications

- Optical and Electronic Materials : Compounds similar to the one have been explored for their potential in creating thermally activated delayed fluorescent (TADF) emitters. This research could pave the way for the development of new materials for use in organic light-emitting diode (OLED) technologies, highlighting the compound's potential applicability in advanced electronic and photonic devices (Yun & Lee, 2017).

Mécanisme D'action

Target of Action

It is known that this compound belongs to a class of molecules known as benzo[de]isoquinoline-1,3-diones, which are often used in the development of organic electronic devices due to their high electron affinity .

Mode of Action

It is known that these molecules have high electron affinity values, which suggests that they may interact with their targets by accepting electrons . This electron-accepting property could potentially lead to changes in the electronic properties of the target molecules.

Pharmacokinetics

It is known that the triisopropylsilylethynyl groups were grafted to increase the solubility and crystallinity of the molecules , which could potentially impact their bioavailability.

Result of Action

It is known that these molecules have strong π–π stacking with distances of 331–341 Å and different stacking arrangements , which could potentially influence their interactions with target molecules and subsequent effects.

Action Environment

It is known that the triisopropylsilylethynyl groups were grafted to increase the solubility and crystallinity of the molecules , suggesting that factors affecting solubility and crystallinity could potentially influence the compound’s action.

Propriétés

IUPAC Name |

6-benzoyl-2-(1,2-dihydroacenaphthylen-5-yl)benzo[de]isoquinoline-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H19NO3/c33-29(20-6-2-1-3-7-20)22-15-16-25-28-21(22)9-5-11-24(28)30(34)32(31(25)35)26-17-14-19-13-12-18-8-4-10-23(26)27(18)19/h1-11,14-17H,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWYMUQLAQDMNPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=C(C3=CC=CC1=C23)N4C(=O)C5=C6C(=C(C=C5)C(=O)C7=CC=CC=C7)C=CC=C6C4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Benzoyl-2-(1,2-dihydroacenaphthylen-5-yl)benzo[de]isoquinoline-1,3-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

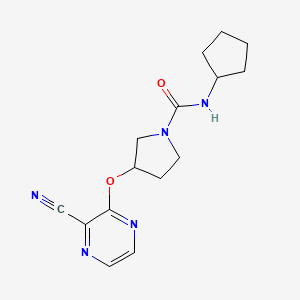

![N-(2-(6-((2-oxo-2-(p-tolylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2446101.png)

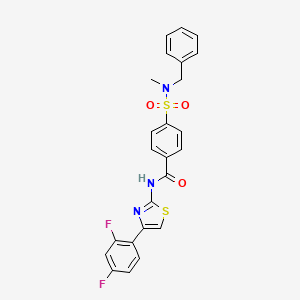

![3-(2-bromophenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]propanamide](/img/structure/B2446102.png)

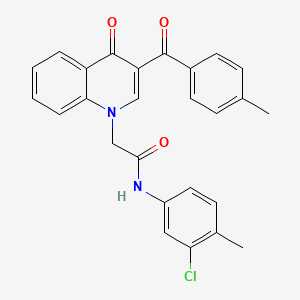

![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methylbutanamide](/img/structure/B2446104.png)

![N-(4-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide](/img/structure/B2446108.png)

![N-[2-(3-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methyl-3-nitrobenzamide](/img/structure/B2446110.png)

![3-benzyl-9-(3-chlorophenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2446111.png)

![N'-[2-(4-methoxyphenoxy)ethanimidoyl]-2-phenoxynicotinohydrazide](/img/structure/B2446119.png)

![N-[(3-bromophenyl)(cyano)methyl]-2-[(2-methoxyethyl)sulfanyl]acetamide](/img/structure/B2446121.png)